5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The compound 5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide features a pyrazolo[4,3-c]pyridine core substituted with a phenyl group at position 2, a methyl group at position 5, and a carboxamide moiety at position 5. The N-substituent is a 2-morpholinoethyl group, which introduces a polar, heterocyclic amine (morpholine) into the structure. This design combines rigidity from the fused pyrazolo-pyridine system with the solubility-enhancing properties of the morpholine group, making it a candidate for therapeutic applications, particularly in kinase inhibition or GPCR modulation .
Properties
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-23-13-16(19(26)21-7-8-24-9-11-28-12-10-24)18-17(14-23)20(27)25(22-18)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYVZFMJTJWVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which suggests that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, indole derivatives are known to bind to multiple receptors, leading to various biological effects.
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also affect a broad range of biochemical pathways.
Biological Activity
The compound 5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic derivative belonging to the pyrazolo[4,3-c]pyridine class. This class of compounds has garnered interest due to their potential biological activities, particularly in the field of cancer therapy and as inhibitors of poly(ADP-ribose) polymerase (PARP). This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula: C18H22N4O2
- Molecular Weight: 342.39 g/mol
The presence of a morpholino group suggests potential interactions with biological targets, enhancing solubility and bioavailability.
Research indicates that compounds similar to 5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide often act as PARP inhibitors. PARP enzymes play a crucial role in DNA repair mechanisms. Inhibiting these enzymes can lead to increased sensitivity of cancer cells to DNA-damaging agents such as radiation or certain chemotherapeutics.
Key Findings:
- Inhibition of DNA Repair: The compound may inhibit PARP activity, leading to the accumulation of DNA damage in cancer cells, which is particularly effective when combined with other therapies .
- Radiosensitization: In vitro studies have shown that similar compounds can enhance the radiosensitivity of tumor cells by impairing their ability to repair DNA damage caused by radiation .
Biological Activity
The biological activity of 5-methyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide can be summarized in the following table:
| Activity | Effect | Reference |
|---|---|---|
| PARP Inhibition | Enhanced cytotoxicity in cancer cells | |
| Radiosensitization | Increased sensitivity to radiation | |
| Antitumor Activity | Reduction in tumor growth in vivo |
Case Studies
- Study on Glioblastoma Cells:
- Evaluation of Antitumor Efficacy:
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[4,3-c]pyridine Carboxamide Derivatives
Compound A : 3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923233-41-4)
- Molecular Formula : C₁₉H₂₂N₄O₃
- Molecular Weight : 354.4 g/mol
- Key Differences: N-Substituent: Methoxyethyl group vs. morpholinoethyl in the target compound. Position 5 Substituent: Propyl group vs. methyl in the target.
- Implications: The morpholinoethyl group in the target compound likely enhances water solubility due to morpholine’s polarity and hydrogen-bonding capacity compared to the methoxyethyl group.
Compound B : 5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923226-49-7)
- Key Differences: Position 5 Substituent: Benzyl vs. methyl in the target. N-Substituent: Cycloheptyl vs. morpholinoethyl.
- Implications: The benzyl group introduces aromatic bulk, which might improve lipophilicity but reduce metabolic stability. Cycloheptyl is highly hydrophobic, whereas morpholinoethyl balances hydrophilicity and rigidity, favoring pharmacokinetics .
Heterocyclic Systems with Similar Pharmacophores
Compound C : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Structure : Thiazolo[3,2-a]pyrimidine (vs. pyrazolo[4,3-c]pyridine).
- Key Features :
- The morpholinoethyl group in the target may enhance solubility compared to the trimethoxybenzylidene group, which is bulky and lipophilic .
Substituted Pyrimidine Derivatives
Compound D : 2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine
- Core Structure : Thiadiazolo[3,2-a]pyrimidine.
- Key Features :
- Comparison: The thiadiazolo-pyrimidine system is more electron-deficient than pyrazolo-pyridine, affecting redox properties and binding to electrophilic targets.
Structural and Pharmacokinetic Data Table
*Estimated based on structural formula.
Research Implications
- Bioactivity: The morpholinoethyl group in the target compound may improve binding to kinases or receptors requiring polar interactions, as seen in patented morpholine-containing therapeutics .
- Synthetic Challenges: Introducing the morpholinoethyl group may require specialized coupling reagents compared to simpler alkyl/aryl amines in analogs .
- ADME Profile : The target compound’s balance of hydrophilicity (morpholine) and rigidity (pyrazolo-pyridine) suggests favorable absorption and half-life compared to analogs with bulky lipophilic groups .
Q & A
Basic: What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The compound’s pyrazolo[4,3-c]pyridine core requires multi-step reactions, including cyclization, substitution, and coupling. Key steps involve:
- Cyclization: Use microwave-assisted synthesis to accelerate pyrazolo-pyridine ring formation, reducing reaction time from hours to minutes while maintaining yields (~70–80%) .
- Morpholinoethyl Attachment: Employ Buchwald-Hartwig amination or nucleophilic substitution under inert conditions (N₂ atmosphere) with Pd catalysts (e.g., Pd(OAc)₂) for C–N bond formation .
- Purification: Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates via TLC and HPLC .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR resolves substituent positions (e.g., phenyl at C2, morpholinoethyl at N7). Look for characteristic shifts: pyridine protons at δ 7.8–8.2 ppm, morpholine protons at δ 3.4–3.7 ppm .
- Mass Spectrometry (HRMS): Confirm molecular weight (calc. for C₂₀H₂₃N₅O₃: 381.18 g/mol) with <2 ppm error .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (ethyl acetate/hexane). Analyze puckering angles of the pyrazolo-pyridine ring (e.g., C5 deviation ~0.22 Å from plane) .
Advanced: How can contradictory biological activity data across studies be systematically resolved?
Methodological Answer:
Contradictions often arise from impurities, assay variability, or off-target effects. Address these by:
- Orthogonal Assays: Validate enzyme inhibition (e.g., PARP or PDE) using fluorescence polarization (IC₅₀) and SPR (binding kinetics) .
- Purity Verification: Use LC-MS to detect trace impurities (<0.1%) that may antagonize activity .
- Structural Analogs: Synthesize derivatives (e.g., replace morpholinoethyl with piperazine) to isolate pharmacophore contributions. Compare SAR trends across assays .
Advanced: What computational approaches predict target engagement and selectivity?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model interactions with PARP1 (PDB: 5DS3). Prioritize residues (e.g., Gly863, Ser904) hydrogen-bonded to the carboxamide group .
- MD Simulations (GROMACS): Simulate binding stability (>50 ns) to assess morpholinoethyl flexibility and water accessibility at the active site .
- QSAR Models: Train models using IC₅₀ data from analogs. Descriptors like LogP (2.5–3.5) and polar surface area (~90 Ų) correlate with blood-brain barrier permeability .
Basic: How does solvent choice impact solubility and stability during storage?
Methodological Answer:
- Solubility Screening: Use DMSO for stock solutions (>10 mM), but avoid prolonged storage due to hygroscopicity. For in vitro assays, dilute in PBS (pH 7.4) with <1% DMSO .
- Stability: Store lyophilized powder at –20°C under argon. Monitor degradation via HPLC (RT, 24 hr) in aqueous buffers; <5% degradation indicates acceptable stability .
Advanced: What role does the morpholinoethyl group play in modulating biological activity?
Methodological Answer:
- Hydrogen Bonding: The morpholine oxygen acts as a hydrogen bond acceptor with Asp766 in PDE4B, enhancing affinity (ΔG = –9.2 kcal/mol in docking) .
- Solubility-Permeability Balance: Morpholinoethyl increases water solubility (LogP reduced by ~0.5 vs. ethyl analogs) without compromising membrane permeability (Caco-2 Papp >5 × 10⁻⁶ cm/s) .
- Bioisosteric Replacement: Compare with piperidine or thiomorpholine analogs. Morpholine’s electronegativity optimizes target engagement vs. CYP450 off-target risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
